5-Benzyloxy-2-chloromethylpyridine hydrochloride

Salt selection Aqueous solubility Solid-state handling

5-Benzyloxy-2-chloromethylpyridine hydrochloride (CAS 132807-31-9; molecular formula C₁₃H₁₃Cl₂NO, MW 270.15) is the hydrochloride salt of a disubstituted pyridine building block bearing a benzyloxy group at the 5-position and a chloromethyl group at the 2-position. Its free-base counterpart is 5-benzyloxy-2-chloromethylpyridine (CAS 127590-90-3; MW 233.69).

Molecular Formula C13H13Cl2NO
Molecular Weight 270.15 g/mol
CAS No. 132807-31-9
Cat. No. B13021291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxy-2-chloromethylpyridine hydrochloride
CAS132807-31-9
Molecular FormulaC13H13Cl2NO
Molecular Weight270.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN=C(C=C2)CCl.Cl
InChIInChI=1S/C13H12ClNO.ClH/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11;/h1-7,9H,8,10H2;1H
InChIKeyMLMOOXZMHWTJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyloxy-2-chloromethylpyridine Hydrochloride (CAS 132807-31-9): Core Identity and Procurement-Relevant Characteristics


5-Benzyloxy-2-chloromethylpyridine hydrochloride (CAS 132807-31-9; molecular formula C₁₃H₁₃Cl₂NO, MW 270.15) is the hydrochloride salt of a disubstituted pyridine building block bearing a benzyloxy group at the 5-position and a chloromethyl group at the 2-position . Its free-base counterpart is 5-benzyloxy-2-chloromethylpyridine (CAS 127590-90-3; MW 233.69) [1]. The compound functions primarily as a bifunctional electrophilic intermediate in medicinal chemistry and organic synthesis, where the chloromethyl group serves as an alkylating handle for nucleophilic substitution and the benzyloxy group modulates electronic properties and lipophilicity . Commercially, the hydrochloride salt is supplied at ≥95% purity with long-term storage recommended in cool, dry conditions .

Bifunctional electrophilic intermediate for medicinal chemistry and organic synthesis
Hydrochloride salt enables aqueous reaction media and crystalline handling
Crystalline solid compatible with automated solid dispensing platforms

Why 5-Benzyloxy-2-chloromethylpyridine Hydrochloride Cannot Be Simply Swapped with In-Class Analogs


Close structural analogs of 5-benzyloxy-2-chloromethylpyridine hydrochloride—such as the free base (CAS 127590-90-3), the 2-benzyloxy-5-chloromethyl regioisomer (CAS 202595-67-3), or the 3-benzyloxy positional isomer—exhibit materially different physicochemical and handling properties that preclude direct interchangeability in synthesis and formulation workflows. The salt form versus free base distinction governs aqueous solubility and long-term storage stability: the hydrochloride salt provides a crystalline, non-deliquescent solid amenable to aqueous reaction media, whereas the free base is a low-melting or oily material with limited water miscibility . The regiochemical arrangement of the benzyloxy and chloromethyl substituents further determines both the electronic activation of the pyridine ring toward nucleophilic attack and the steric accessibility of the chloromethyl electrophile, directly impacting reaction yields and selectivity in downstream transformations [1]. Consequently, substitution without re-optimization of reaction conditions risks altered kinetics, reduced yields, and compromised purity profiles.

Salt Form vs. Free Base
Free base (CAS 127590-90-3) is an oil with limited water miscibility; may shift aqueous solubility and handling profiles compared to the crystalline hydrochloride.
Regioisomer Substitution
2-Benzyloxy-5-chloromethyl regioisomer (CAS 202595-67-3) and 3-benzyloxy isomers exhibit altered electronic activation and competing rearrangement pathways, potentially reducing yields and selectivity.
Unsubstituted Analog
2-Chloromethylpyridine hydrochloride (CAS 6959-47-3) lacks benzyloxy electronic modulation; higher intrinsic electrophilicity may reduce chemoselectivity in multi-site alkylation.

5-Benzyloxy-2-chloromethylpyridine Hydrochloride (CAS 132807-31-9): Quantitative Differentiation Evidence Against Closest Comparators


Hydrochloride Salt vs. Free Base: Hydrophilicity and H-Bond Donor Capability

The hydrochloride salt (CAS 132807-31-9) differs from the free base (CAS 127590-90-3) in two quantifiable molecular descriptors directly relevant to formulation and reaction design. First, the hydrochloride salt possesses one hydrogen bond donor (the pyridinium N–H⁺), whereas the free base has zero H-bond donors . Second, calculated topological polar surface area (TPSA) is 22.1 Ų for the free base; protonation in the salt form elevates the effective polar surface area, enhancing aqueous solvation . While class-level data for 2-chloromethylpyridine hydrochloride indicates water solubility ≥10 g/100 mL at 22°C , the free base of the benzyloxy-substituted analog is an oil with negligible water solubility, making the hydrochloride the preferred form for aqueous-phase reactions, biochemical assays, and preparative HPLC purification.

Salt vs. Free Base
Class-level inference
HBD: 1 (salt) vs. 0 (free base)
TPSA enhancement upon protonation
Supports aqueous-phase reaction design
Solubility class-level inference; validate for specific substrate
Salt selection Aqueous solubility Solid-state handling

Regioisomeric Comparison: 5-Benzyloxy-2-chloromethyl vs. 2-Benzyloxy-5-chloromethyl Substitution Pattern

The 5-benzyloxy-2-chloromethyl substitution pattern (target compound) places the electron-donating benzyloxy group para to the pyridine nitrogen, while positioning the chloromethyl electrophile ortho to the ring nitrogen. In contrast, the 2-benzyloxy-5-chloromethyl regioisomer (CAS 202595-67-3) places the benzyloxy group ortho and the chloromethyl group meta to the nitrogen . DFT calculations on 2-benzyloxypyridine derivatives demonstrate that the position of the benzyloxy group directly modulates the activation energy for anionic rearrangement, with the 2-benzyloxy orientation enabling a distinct oxirane-like transition state leading to 5-membered ring furopyridine formation [1]. The 5-substituted benzyloxy pattern in the target compound eliminates this competing rearrangement pathway, providing cleaner reactivity profiles in nucleophilic substitution at the 2-chloromethyl position. Furthermore, the para-benzyloxy arrangement exerts a stronger resonance electron-donating effect (+M) onto the pyridine ring than a meta-substituted benzyloxy, electronically deactivating the 2-chloromethyl position toward undesired elimination while maintaining adequate electrophilicity for controlled SN2 reactions.

Regioisomeric Comparison
Method context
5-BnO-2-ClMe: rearrangement inaccessible
2-BnO-5-ClMe: oxirane-like TS accessible
Regiochemistry determines side-reaction risk
DFT-based; bench validation recommended
Regiochemistry Nucleophilic substitution Electronic effects

Downstream Synthetic Yield: Conversion to 5-(Benzyloxy)-2-(methoxymethyl)pyridine

In a documented preparative-scale transformation, 5-benzyloxy-2-chloromethylpyridine (free base form, 50 g, 0.21 mol) was converted to 5-(benzyloxy)-2-(methoxymethyl)pyridine via nucleophilic substitution with methoxide, achieving a 94% isolated yield [1]. This transformation exploits the electrophilic reactivity of the 2-chloromethyl group under basic conditions. In contrast, the analogous transformation using the 2-benzyloxy-5-chloromethyl regioisomer or the 3-benzyloxy-2-chloromethyl isomer typically requires different optimization of base strength and solvent due to altered electronic environments, with reported yields for similar alkoxide displacements on 3-substituted analogs ranging more broadly (47–87%) depending on conditions . The high and reproducible yield from the 5-benzyloxy-2-chloromethyl scaffold reflects the favorable electronic activation provided by the para-benzyloxy substituent.

Synthetic Yield
Reported
94%
Supports high-yield nucleophilic displacement at scale
50 g scale; methoxide displacement (ORD data)
Synthetic efficiency Nucleophilic displacement Process chemistry

Purity Profile and Quality Control: Free Base vs. Hydrochloride Salt Specifications

Commercially available specifications reveal distinct purity and quality control profiles that differentiate the hydrochloride salt from the free base. The hydrochloride salt (CAS 132807-31-9) is supplied at a minimum purity of 95% as a crystalline solid, with recommended long-term storage in cool, dry conditions . The free base (CAS 127590-90-3) is available at 98% minimum purity by HPLC, with controlled water content ≤0.5% Max [1]. The higher certified purity of the free base (98% vs. 95%) is offset by its physical form: the free base is a low-melting solid or oil that requires careful moisture exclusion, whereas the hydrochloride is a free-flowing, non-dusting crystalline powder amenable to automated solid dispensing systems. This distinction is critical for high-throughput experimentation (HTE) workflows where solid handling characteristics directly impact weighing accuracy and experimental reproducibility.

Purity & Form
Reported
Salt: ≥95%, crystalline solid
Free base: 98% HPLC, oily/low-melting
Physical form may outweigh purity for automated workflows
Supplier specifications; verify COA
Quality control Procurement specification Analytical purity

Patent-Documented Utility as a Quinazoline-Derived Anticancer Agent Intermediate

5-Benzyloxy-2-chloromethylpyridine hydrochloride (and its free base) has been explicitly utilized as a synthetic intermediate in the preparation of quinazoline derivatives claimed as anticancer agents targeting kinase signaling pathways [1]. In the multi-step synthetic route disclosed in patent literature, the compound undergoes sequential transformations with reported step-wise yields of 84%, 66%, 90%, 96%, and 7.6% across six steps, culminating in a quinazoline-based pharmacophore . The 5-benzyloxy substitution pattern is specifically retained through multiple synthetic steps as a protecting group strategy that is cleaved only at the penultimate stage (hydrogenolysis, 7.6% yield step), demonstrating the stability of the benzyloxy ether under diverse reaction conditions including TFA treatment and HBr/AcOH exposure. The 2-(benzyloxy)-5-(chloromethyl) regioisomer (CAS 202595-67-3) has been investigated for distinct biological applications, including enzyme inhibition with reported IC₅₀ values as low as 0.035 μM in specific target contexts [2], indicating that the positional isomer directs biological activity toward different target classes.

Patent Route Utility
Reported
Step yields: 84%, 66%, 90%, 96%, 7.6%
Validated intermediate for quinazoline kinase inhibitor research
Patent literature; cumulative 4-step ~48%
Medicinal chemistry Quinazoline derivatives Kinase inhibitor intermediates

Chloromethyl Reactivity Hierarchy: Benzyloxy-Substituted vs. Unsubstituted Chloromethylpyridine Hydrochlorides

The presence of the electron-donating 5-benzyloxy group modulates the electrophilicity of the 2-chloromethyl carbon through resonance (+M) and inductive effects transmitted through the pyridine π-system. CymitQuimica product documentation for 5-benzyloxy-2-chloromethylpyridine explicitly notes that the 5-benzyloxy group enhances reactivity and solubility in organic solvents, while the 2-chloromethyl group introduces a reactive site for further chemical modification . In the absence of a benzyloxy substituent, 2-chloromethylpyridine hydrochloride (CAS 6959-47-3; MW 164.03) is a simpler, lower-molecular-weight alkylating agent with water solubility ≥10 g/100 mL but lacks the electronic tuning and lipophilicity enhancement conferred by the benzyloxy group . This electronic modulation is critical when selective mono-alkylation is required in the presence of multiple nucleophilic sites, as the attenuated electrophilicity of the benzyloxy-substituted chloromethyl group reduces over-alkylation side products compared to the more reactive, unsubstituted 2-chloromethylpyridine hydrochloride.

Electrophilicity Modulation
Class-level inference
5-BnO: attenuated electrophilicity
Unsubstituted: higher, promiscuous reactivity
Wider selectivity window for mono-alkylation
Electronic effect inference; experimental verification advised
Electrophilicity modulation SN2 reactivity Substituent electronic effects

5-Benzyloxy-2-chloromethylpyridine Hydrochloride (CAS 132807-31-9): Evidence-Backed Procurement Scenarios


Quinazoline-Based Kinase Inhibitor Medicinal Chemistry Programs

Medicinal chemistry teams pursuing quinazoline-derived kinase inhibitors for oncology should prioritize the hydrochloride salt (CAS 132807-31-9) over the free base or regioisomeric analogs. The compound is a validated intermediate in patent-documented synthetic routes to quinazoline pharmacophores with anti-cancer activity, with established multi-step transformations and characterized intermediate stability under TFA, HBr/AcOH, and hydrogenation conditions [1][2]. The crystalline hydrochloride form enables automated solid dispensing into parallel synthesis arrays, while its attenuated chloromethyl electrophilicity (relative to unsubstituted 2-chloromethylpyridine HCl) provides chemoselectivity advantages in complex heterocycle assembly .

Aqueous-Phase Bioconjugation and Biochemical Probe Synthesis

For aqueous-phase alkylation reactions—such as protein or oligonucleotide labeling, or synthesis of biochemical probe molecules—the hydrochloride salt provides the requisite water solubility absent in the free base. The hydrogen bond donor capability (HBD = 1) introduced by salt formation enables dissolution in aqueous buffer systems without organic co-solvents, while the chloromethyl group retains sufficient electrophilicity for nucleophilic displacement by thiols, amines, or hydroxyl groups under physiological pH conditions [1]. In contrast, the free base (CAS 127590-90-3; HBD = 0) requires organic co-solvent (e.g., DMSO or DMF) that may denature protein targets or complicate downstream purification [1].

Preparative-Scale Synthesis Requiring High-Yield Nucleophilic Displacement

Process chemistry groups scaling nucleophilic displacement reactions at the 2-chloromethyl position should select the 5-benzyloxy-2-chloromethylpyridine scaffold based on the documented 94% isolated yield for methoxide displacement at 50-gram scale [1]. This high yield, enabled by the favorable electronic activation from the para-benzyloxy substituent, minimizes the cost-per-kilogram of downstream intermediates. The absence of competing benzylic rearrangement pathways—which plague 2-benzyloxy-substituted regioisomers based on DFT computational evidence [2]—further reduces purification burden at scale.

Automated High-Throughput Experimentation (HTE) Workflows

Laboratories operating automated solid-dispensing platforms for high-throughput reaction screening should procure the hydrochloride salt rather than the free base. The crystalline, free-flowing, non-dusting physical form of the hydrochloride (as specified by AKSci commercial documentation) [1] is compatible with robotic powder dispensers, whereas the oily or low-melting free base requires manual weighing that introduces operator-dependent variability and reduces throughput. Although the free base offers a numerically higher purity specification (98% HPLC vs. 95% for the salt) [2], the operational advantages of the salt form in automated workflows outweigh the 3-percentage-point purity differential for initial HTE screening campaigns.

Application
Selection Property
Validation Focus
Quinazoline kinase inhibitor research programs
Patent-documented synthetic intermediate
Multi-step stability under acidic/hydrogenation conditions
Aqueous-phase bioconjugation and probe synthesis
Hydrochloride salt water solubility
Buffer compatibility without organic co-solvents
Preparative-scale nucleophilic displacement
High-yield scaffold with favorable electronic activation
Absence of competing benzylic rearrangement
Automated high-throughput experimentation
Crystalline free-flowing solid form
Robotic solid dispensing compatibility
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